

Technical Guide: 4-Ethylmethcathinone (CAS Number: 1391053-87-4)

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Compound of Interest

Compound Name: 4-Ethylmethcathinone
Hydrochloride

Cat. No.: B594116

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Introduction

4-Ethylmethcathinone (4-EMC), with CAS number 1391053-87-4, is a synthetic stimulant of the cathinone class. Structurally, it is an analog of methcathinone and is closely related to other psychoactive substances such as mephedrone (4-methylmethcathinone) and 4-methylethcathinone (4-MEC).[1] As a member of the "bath salts" phenomenon, 4-EMC has been identified in forensic analyses of recreational drug products. Its pharmacological profile is presumed to be similar to other synthetic cathinones, primarily acting on the monoamine neurotransmitter systems.[2] Due to its status as a designer drug, in-depth pharmacological and toxicological data specifically for 4-EMC are limited in peer-reviewed literature. This guide provides a comprehensive overview of the available information on 4-EMC, including its chemical properties, presumed mechanism of action based on related compounds, and relevant experimental protocols for its study.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 4-Ethylmethcathinone is presented in the table below.

Property	Value	Reference(s)
CAS Number	1391053-87-4	[3]
Chemical Name	1-(4-ethylphenyl)-2-(methylamino)propan-1-one	[3]
Molecular Formula	C ₁₂ H ₁₇ NO	[1]
Molecular Weight	191.27 g/mol	[1]
Appearance	Crystalline solid	[2]
Purity	Typically ≥97% for research-grade material	[3]

Pharmacology and Mechanism of Action

Direct and extensive pharmacological studies on 4-EMC are scarce. However, based on its structural similarity to other synthetic cathinones, its mechanism of action is likely centered on the modulation of monoamine transporters.[4][5] Synthetic cathinones generally act as either substrates (releasers) or inhibitors (reuptake blockers) at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][5]

The pharmacological actions of these compounds lead to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain, which is responsible for their stimulant and psychoactive effects.[4]

Comparative Pharmacology with 4-Methylethcathinone (4-MEC)

Given the limited specific data for 4-EMC, its close structural isomer, 4-methylethcathinone (4-MEC), serves as a valuable comparator. In vitro studies on 4-MEC have characterized it as a non-selective monoamine uptake inhibitor with substrate activity at the serotonin transporter.[6][7]

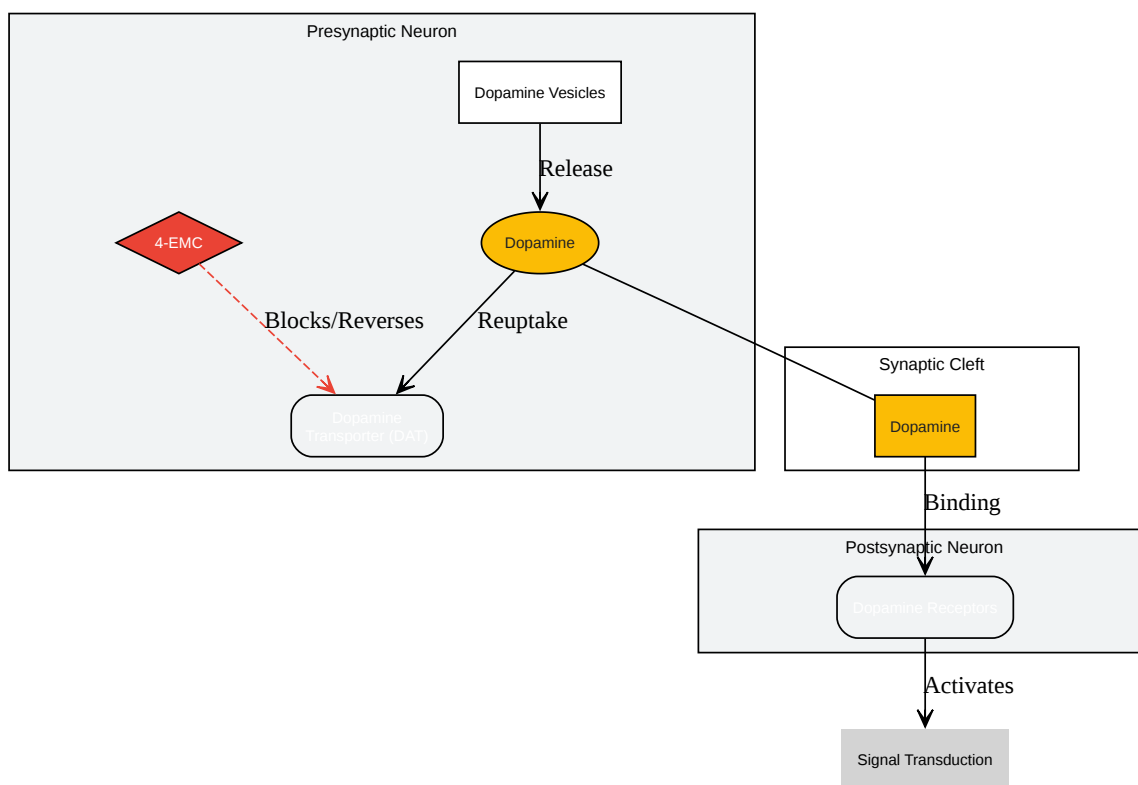
Table of In Vitro Data for 4-Methylethcathinone (4-MEC):

Parameter	Dopamine Transporter (DAT)	Serotonin Transporter (SERT)	Reference(s)
Uptake Inhibition (IC ₅₀)	~800 nM	~500 nM	[6]
Mechanism of Action	Blocker (Inhibitor)	Substrate (Releaser)	[6]

This "hybrid" activity—acting as a dopamine reuptake inhibitor and a serotonin releaser—is a characteristic that may also be present in 4-EMC, contributing to its potential stimulant and entactogenic effects.[\[6\]](#)

Proposed Signaling Pathway

The interaction of synthetic cathinones with monoamine transporters disrupts the normal synaptic transmission of dopamine, norepinephrine, and serotonin. The following diagram illustrates the proposed mechanism of action at a dopaminergic synapse, which is likely applicable to 4-EMC.



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Caption: Proposed interaction of 4-EMC with the dopamine transporter at the synapse.

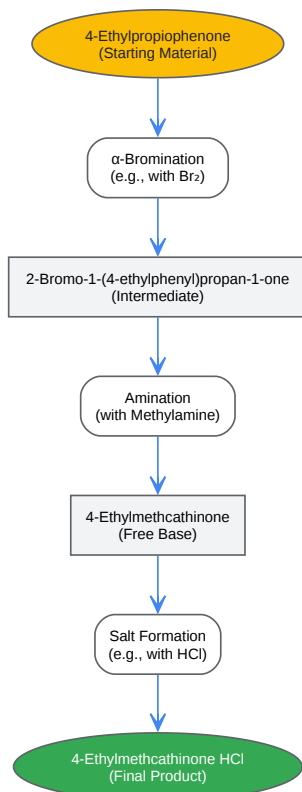
Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 4-EMC are not readily available in single, comprehensive sources. The following sections provide generalized methodologies based on common practices for synthetic cathinones.

Synthesis of 4-Ethylmethcathinone (Generalized)

The synthesis of 4-EMC would likely follow a similar pathway to that of other substituted cathinones, such as mephedrone.[8] A common route involves the bromination of a substituted propiophenone followed by amination.

Workflow for Synthesis:



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Caption: Generalized synthetic workflow for 4-Ethylmethcathinone.

Methodology:

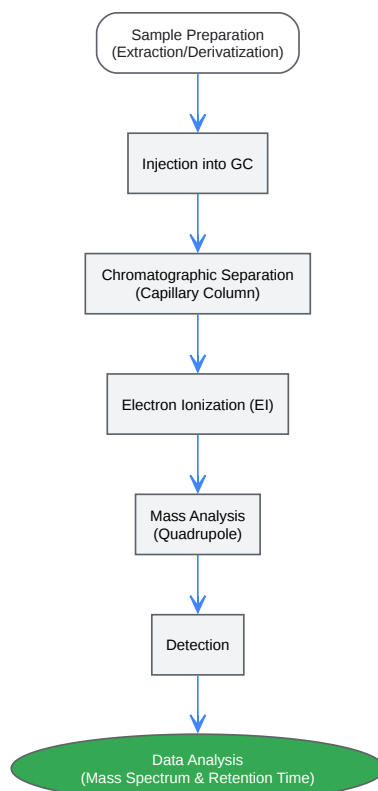
- **α-Bromination:** 4-Ethylpropiophenone is reacted with a brominating agent, such as bromine (Br₂) in a suitable solvent (e.g., glacial acetic acid or chloroform), to yield 2-bromo-1-(4-ethylphenyl)propan-1-one. The reaction is typically performed at room temperature or with gentle heating.
- **Amination:** The resulting α-bromo ketone is then reacted with an excess of methylamine (often as a solution in a solvent like ethanol or THF) to substitute the bromine atom with a methylamino group. This reaction is usually carried out at room temperature or under reflux.

- **Work-up and Purification:** The reaction mixture is worked up by extraction and washing to remove unreacted starting materials and byproducts. The crude product can be purified by crystallization or column chromatography.
- **Salt Formation:** For improved stability and handling, the free base of 4-EMC can be converted to its hydrochloride salt by treating a solution of the base with hydrochloric acid (e.g., as a solution in ether or isopropanol). The resulting salt typically precipitates and can be collected by filtration.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of synthetic cathinones in seized materials and biological samples.[9][10]

Workflow for GC-MS Analysis:



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Caption: General workflow for the analysis of 4-EMC using GC-MS.

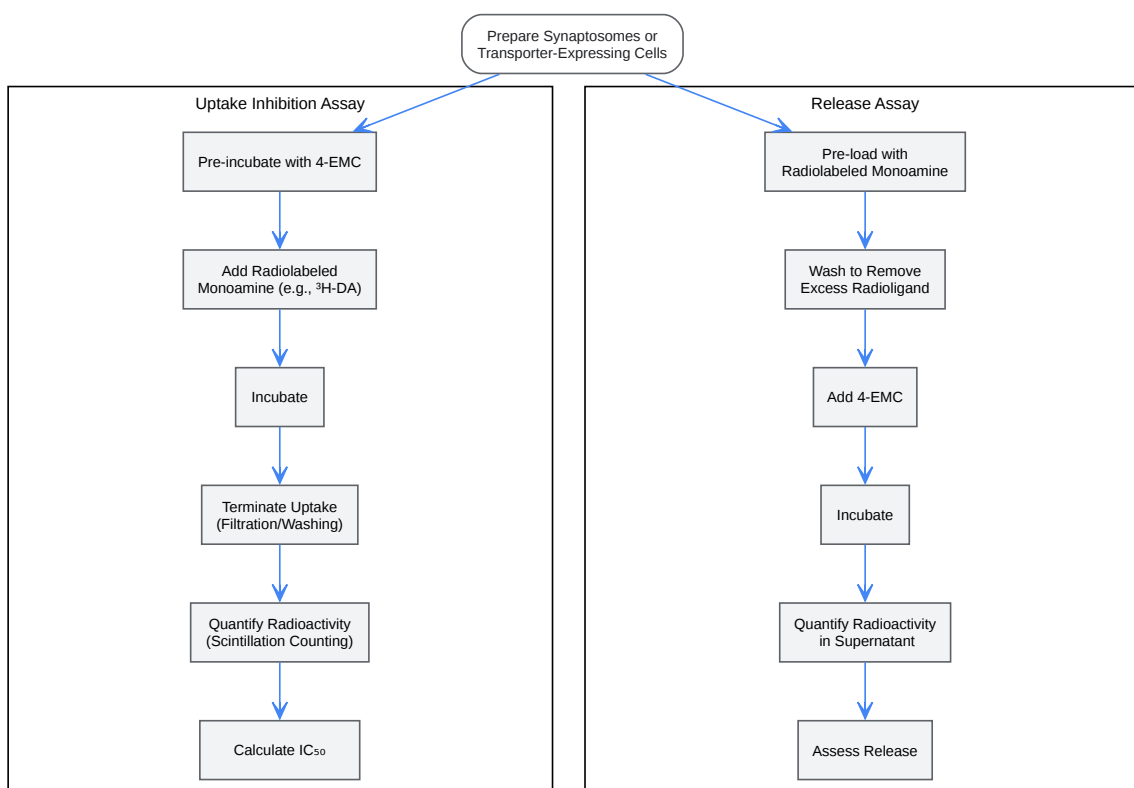
Methodology:

- Sample Preparation:
 - Seized Materials: A small amount of the solid material is dissolved in a suitable solvent (e.g., methanol or chloroform).
 - Biological Samples (e.g., Blood, Urine): A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically performed to isolate the analyte from the biological matrix.^[11]
^[12] For some cathinones, derivatization (e.g., with trifluoroacetic anhydride) may be employed to improve chromatographic properties.
- Gas Chromatography (GC):
 - Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is commonly used.
 - Carrier Gas: Helium is the typical carrier gas.
 - Temperature Program: A temperature gradient is used to separate the components of the sample. For example, an initial temperature of 100°C held for 1 minute, then ramped to 300°C.
- Mass Spectrometry (MS):
 - Ionization: Electron ionization (EI) at 70 eV is standard.
 - Analysis: A quadrupole mass analyzer is commonly used.
 - Data Acquisition: Data is collected in full scan mode for identification and can be collected in selected ion monitoring (SIM) mode for quantification.
- Identification: The identification of 4-EMC is based on the retention time and the fragmentation pattern in the mass spectrum, which is compared to a reference standard.

In Vitro Pharmacology: Monoamine Transporter Uptake and Release Assays

To characterize the interaction of 4-EMC with monoamine transporters, in vitro uptake and release assays are essential. These are typically performed using synaptosomes or cell lines expressing the specific transporters.[6][13]

Workflow for Transporter Assays:



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Caption: Workflow for in vitro monoamine transporter uptake and release assays.

Methodology:

- Preparation of Biological Material:

- Synaptosomes: Brain tissue (e.g., rat striatum for DAT) is homogenized and subjected to differential centrifugation to isolate synaptosomes.
- Cell Lines: Human embryonic kidney (HEK) 293 cells stably transfected to express human DAT, NET, or SERT are cultured and harvested.
- Uptake Inhibition Assay:
 - The biological material is pre-incubated with varying concentrations of 4-EMC.
 - A radiolabeled monoamine (e.g., [^3H]dopamine) is added, and the mixture is incubated for a short period.
 - Uptake is terminated by rapid filtration and washing to separate the cells/synaptosomes from the incubation medium.
 - The radioactivity retained by the cells/synaptosomes is quantified by liquid scintillation counting.
 - The concentration of 4-EMC that inhibits 50% of the specific uptake (IC_{50}) is determined.
- Release Assay:
 - The biological material is pre-loaded with a radiolabeled monoamine.
 - The cells/synaptosomes are washed to remove excess radioactivity.
 - 4-EMC is added to the preparation and incubated.
 - The amount of radioactivity released into the supernatant is quantified.
 - An increase in radioactivity in the supernatant compared to a vehicle control indicates that the compound is a substrate (releaser).

Conclusion

4-Ethylmethcathinone (CAS 1391053-87-4) is a synthetic cathinone for which detailed scientific research is limited. Its pharmacological properties are inferred from its structural similarity to

other synthetic cathinones, particularly 4-methylethcathinone (4-MEC). It is presumed to act as a monoamine transporter modulator, likely increasing synaptic concentrations of dopamine, norepinephrine, and serotonin. The available data on related compounds suggest that it may function as both a reuptake inhibitor and a releasing agent, a profile that contributes to its stimulant and entactogenic effects. Further research is necessary to fully elucidate the specific pharmacological and toxicological profile of 4-EMC. The experimental protocols outlined in this guide provide a framework for the synthesis, analysis, and in vitro characterization of this and other novel psychoactive substances.

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